molecular formula C15H13F2N5O2 B5855361 7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5855361
M. Wt: 333.29 g/mol
InChI Key: HBPAPUXYHLPPHY-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a difluoromethyl group, a hydroxy-methylphenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of 7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazolopyrimidine core, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral agent, particularly against RNA viruses. It has shown promise in inhibiting viral replication by targeting viral RNA-dependent RNA polymerase.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound binds to the RNA-dependent RNA polymerase of the virus, inhibiting its activity and preventing viral replication . The molecular pathways involved include the disruption of viral RNA synthesis and interference with viral protein production.

Comparison with Similar Compounds

Similar compounds to 7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide include other triazolopyrimidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2/c1-7-3-4-11(23)9(5-7)19-14(24)13-20-15-18-8(2)6-10(12(16)17)22(15)21-13/h3-6,12,23H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPAPUXYHLPPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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